![molecular formula C6H3BrClN3 B6358257 3-Bromo-8-chloroimidazo[1,5-a]pyrazine CAS No. 1502776-60-4](/img/structure/B6358257.png)

3-Bromo-8-chloroimidazo[1,5-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

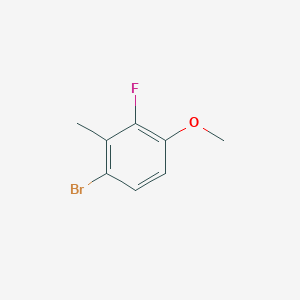

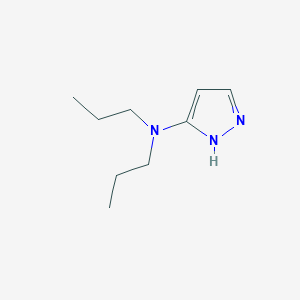

“3-Bromo-8-chloroimidazo[1,5-a]pyrazine” is a chemical compound with the CAS Number: 1502776-60-4 . It has a molecular weight of 232.47 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H3BrClN3/c7-6-10-3-4-5(8)9-1-2-11(4)6/h1-3H .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C6H3BrClN3/c7-6-10-3-4-5(8)9-1-2-11(4)6/h1-3H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

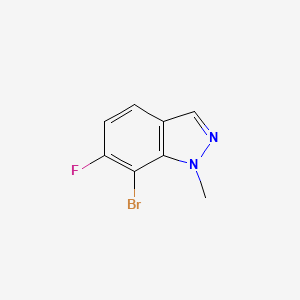

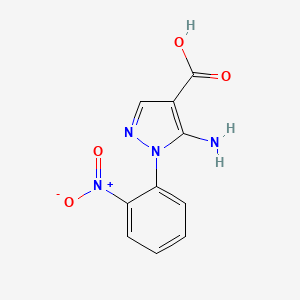

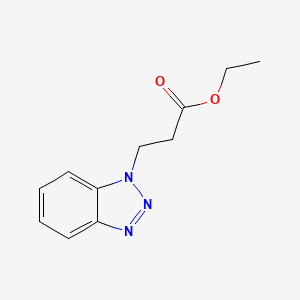

Synthetic Routes and Intermediate Applications : The compound 3-Bromo-8-chloroimidazo[1,5-a]pyrazine serves as a crucial intermediate in the synthesis of complex heterocyclic structures. For instance, its reactivity has been exploited in the development of pyrazolo[1,5-a]pyrimidines, which are of interest for their potential antianxiety properties without the potentiation of CNS depressant effects of ethanol or barbiturates (Kirkpatrick et al., 1977). Additionally, its utility in the Groebke–Blackburn–Bienaymé multicomponent reaction highlights its importance in efficiently preparing 3-aminoimidazo[1,2-a]pyrazines, which are foundational structures in many pharmaceuticals (Baenziger, Durantie, & Mathes, 2017).

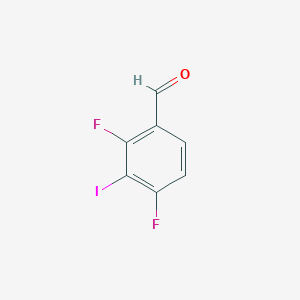

Role in Heterocyclic Chemistry : The compound's bromo and chloro substituents are reactive centers that facilitate nucleophilic substitution reactions, making it a valuable building block for constructing various heterocyclic compounds. Such reactions are essential for synthesizing compounds with potential biological activities, including kinase inhibition, as demonstrated in the synthesis of imidazo[1,2-a]pyrazine derivatives (Guasconi et al., 2011).

Medicinal Chemistry Applications

Antibacterial and Antimicrobial Activities : Research into imidazo[1,2-a]pyrazine derivatives, including those related to this compound, has revealed their potential in developing new antibacterial and antimicrobial agents. For example, imidazopyridine derivatives incorporating pyridine, thiazole, and pyrazole ring systems demonstrated notable antibacterial activities, indicating the versatility of the core structure in medicinal chemistry applications (Althagafi & Abdel‐Latif, 2021).

Potential as Kinase Inhibitors : The modification of imidazo[1,2-a]pyrazine scaffolds, closely related to this compound, has been explored for the development of kinase inhibitors. These inhibitors play a crucial role in cancer therapy and other diseases where kinase activity is dysregulated, underscoring the significance of such compounds in drug development (Guasconi et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-8-chloroimidazo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-6-10-3-4-5(8)9-1-2-11(4)6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYURINKSEQLEKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2Br)C(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B6358198.png)

![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)

![4-chloro-6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6358232.png)

![2-(2-CHLOROPHENOXY)-N'-[(3E)-1-METHYL-2-OXOINDOL-3-YLIDENE]ACETOHYDRAZIDE](/img/structure/B6358249.png)